molecular formula C9H13BrN2O3 B2990914 Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14757-98-3

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

货号: B2990914
CAS 编号: 14757-98-3
分子量: 277.118
InChI 键: XSNBUBULHHFXMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 14757-98-3) is a brominated tetrahydropyrimidine derivative synthesized via the Biginelli reaction or halogenation of preformed pyrimidine scaffolds. This compound is characterized by a bromomethyl group at position 6, a methyl group at position 4, and an ester moiety at position 3. Its structure renders it a versatile synthon for constructing heterocyclic systems, including pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, which are of interest in medicinal chemistry and materials science . The bromine atom at position 6 enhances its reactivity in nucleophilic substitution reactions, making it a key intermediate for functionalization .

属性

IUPAC Name

ethyl 6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBUBULHHFXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common method is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The bromomethyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromomethyl group.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to this compound carboxylic acid.

  • Reduction: The reduction product is Ethyl 6-(methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Substitution: The substitution product depends on the nucleophile used, resulting in various derivatives.

科学研究应用

Chemistry: Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its bromomethyl group makes it a versatile building block for further chemical modifications.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism by which Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table compares ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with structurally analogous derivatives, focusing on substituents, synthetic routes, and biological activities:

Compound Substituents Synthetic Method Key Properties/Activities Reference
This compound 6-Bromomethyl, 4-Methyl, 2-Oxo Bromination of ethyl 6-methyl-2-oxo-4-phenyl derivative using Br₂ in CHCl₃ High reactivity as a synthon; used in heterocycle synthesis (e.g., pyrrolo-pyrimidones)
Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-Chloromethyl, 4-Hydroxyphenyl, 2-Oxo Biginelli reaction with substituted benzaldehyde, urea, and ethyl acetoacetate Anticancer activity (IC₅₀: 8–12 μM against MCF-7 breast cancer cells)
Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (12a) 6-Methyl, 4-Sulfamoylphenyl, 2-Oxo Condensation of sulfamoylbenzaldehyde derivatives with β-ketoesters Carbonic anhydrase inhibition; antiproliferative activity (melting point: 258–259°C)
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-Methyl, 4-Thienyl, 2-Oxo Biginelli reaction with thiophene carbaldehyde derivatives Structural analog for electronic tuning; no reported bioactivity
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl, 6-Methyl, 2-Oxo Grinding method with CuCl₂·2H₂O and HCl Enhanced solubility; used in fluorescence studies
Ethyl 4-(2,4-dimethoxyphenyl)-6-styryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Dimethoxyphenyl, 6-Styryl, 2-Oxo Biginelli side-product; characterized by NMR and HRMS Unexplored bioactivity; structural novelty for photophysical applications

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions, whereas chloromethyl analogs (e.g., compound 4e–h) prioritize anticancer activity .
  • Sulfamoylphenyl substituents (e.g., 12a) improve target binding (e.g., carbonic anhydrase) due to hydrogen-bonding interactions .

Biological Activity: Chloromethyl derivatives exhibit potent anticancer activity (e.g., MCF-7 inhibition), while bromomethyl derivatives are primarily intermediates .

Synthetic Flexibility :

  • The bromomethyl compound is synthesized via halogenation under mild conditions (40–50°C), whereas fluorophenyl derivatives require catalytic CuCl₂ .

生物活性

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 14757-98-3) is a compound belonging to the tetrahydropyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H13BrN2O3
  • Molecular Weight : 277.12 g/mol
  • Purity : ≥ 98%
  • Structure : The compound features a bromomethyl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring, contributing to its reactivity and biological properties.

Synthesis and Reactivity

The synthesis of this compound typically involves bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in acetic acid. The resulting brominated compound can undergo various reactions such as nucleophilic substitution and cyclization under specific conditions .

Anticancer Properties

Recent studies have highlighted the potential of tetrahydropyrimidines in cancer therapy. Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, compounds derived from this scaffold have been shown to activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

Research indicates that certain derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth and show efficacy against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine has been studied for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been noted to inhibit enzymes linked to cancer progression and inflammation .

Study on Anticancer Activity

A study published in Heterocycles demonstrated that derivatives of ethyl 6-(bromomethyl)-4-methyl-tetrahydropyrimidines showed promising results in vitro against various cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation. Results indicated a dose-dependent response with significant cell death observed at higher concentrations .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial activity of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

常见问题

Q. What synthetic strategies are employed to prepare Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how is the bromination step optimized?

The compound is synthesized via bromination of its precursor, ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using bromine in acetic acid . Reaction conditions (solvent, temperature, and catalyst) significantly influence yield. For example, heteropolyacid catalysts like 20% PMo₇W₅/kaolin enhance regioselectivity in similar Biginelli adducts by stabilizing intermediates . Optimization involves monitoring via TLC and isolating products through recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • IR spectroscopy identifies carbonyl (C=O, ~1696 cm⁻¹) and NH (~3350 cm⁻¹) groups .
  • NMR (¹H and ¹³C) confirms regiochemistry: δ 4.82–5.25 ppm for CH₂/CH protons and aromatic multiplet regions .
  • X-ray crystallography using SHELX programs (e.g., SHELXL97 for refinement) resolves molecular geometry. Disordered groups (e.g., ethyl moieties) are modeled with occupancy refinement . ORTEP-3 generates molecular graphics .

Q. How is the compound utilized as a synthon in heterocyclic chemistry?

The 6-(bromomethyl) group undergoes nucleophilic substitution with reagents like malononitrile or ethyl cyanoacetate, forming fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) via cyclization . Reaction mechanisms involve carbanion attack on the bromomethyl group, followed by ethanol elimination .

Advanced Research Questions

Q. What computational approaches elucidate electronic and conformational properties?

  • DFT studies (B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and thermodynamic functions. HOMO-LUMO gaps predict reactivity, while MESP maps nucleophilic/electrophilic sites .
  • Cremer-Pople puckering parameters quantify ring conformation (e.g., flattened boat geometry in dihydropyrimidinones) .

Q. How do substituents influence conformational polymorphism and crystal packing?

Para-substituted aryl groups (e.g., 4-fluorophenyl) induce polymorphism via ester moiety conformational flexibility. Techniques like differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Packing is stabilized by N–H⋯O hydrogen bonds (dimers/chains) and weak C–H⋯π interactions .

Q. What contradictions exist in biological activity data for related dihydropyrimidines?

While ethyl 4-(4-fluorophenyl) analogs show in vitro antitubercular activity (Mycobacterium tuberculosis H37Rv), activity varies with substituents. For example, nitro groups enhance potency, but conflicting results arise from solubility or assay variability . SAR studies require rigorous control of purity (≥95%) and stereochemistry .

Q. How are SHELX programs applied to resolve crystallographic ambiguities?

SHELXL97 refines disordered atoms (e.g., split ethyl groups) via occupancy factor adjustments and rigid bond restraints. For macromolecules, SHELXPRO interfaces with high-resolution data, while SHELXD/E enable experimental phasing in pipelines .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue/DescriptionReference
Space groupP 1 (asymmetric unit: R/S enantiomers)
Hydrogen bondingN–H⋯O (2.8–3.1 Å)
Disorder refinementEthyl group (0.70:0.30 occupancy)

Q. Table 2: Synthetic Optimization Variables

VariableImpact on Yield/PurityReference
Catalyst (20% PMo₇W₅/kaolin)Increases regioselectivity (~85% yield)
Solvent (acetic acid)Facilitates bromination
Reaction time8–12 hours for complete conversion

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。